
6-Methoxy-alpha-(phenethylamino)-o-cresol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-alpha-(phenethylamino)-o-cresol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a methoxy group, a phenethylamino group, and a cresol moiety, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-alpha-(phenethylamino)-o-cresol hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of o-cresol with a suitable phenethylamine derivative, followed by the introduction of a methoxy group through methylation reactions. The final step often involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-alpha-(phenethylamino)-o-cresol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can modify the phenethylamino group, potentially leading to secondary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce secondary amines.
Applications De Recherche Scientifique
6-Methoxy-alpha-(phenethylamino)-o-cresol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methoxy-alpha-(phenethylamino)-o-cresol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethylamino group can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. Pathways involved may include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
- 6-Methoxy-alpha-tetralone
- 2-Methoxy-4-methylphenol
Uniqueness
6-Methoxy-alpha-(phenethylamino)-o-cresol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of selectivity and potency in various applications.
Propriétés
Numéro CAS |
68397-99-9 |
|---|---|
Formule moléculaire |
C16H20ClNO2 |
Poids moléculaire |
293.79 g/mol |
Nom IUPAC |
(2-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C16H19NO2.ClH/c1-19-15-9-5-8-14(16(15)18)12-17-11-10-13-6-3-2-4-7-13;/h2-9,17-18H,10-12H2,1H3;1H |
Clé InChI |
YYZUFYKODAJYFZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1O)C[NH2+]CCC2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





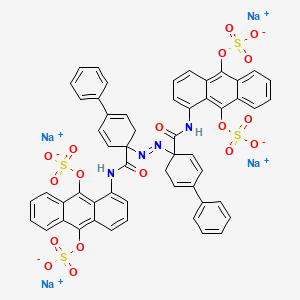
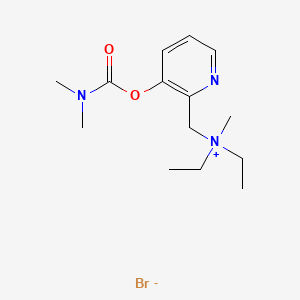
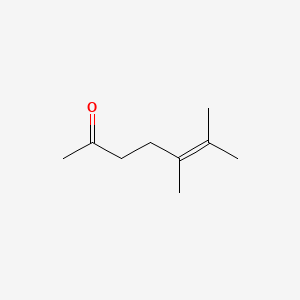
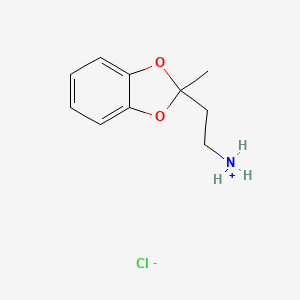
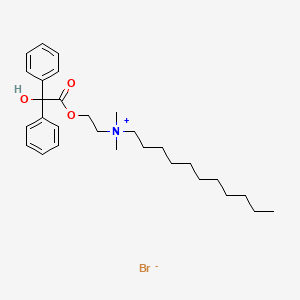
![Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-](/img/no-structure.png)


![zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride](/img/structure/B13762796.png)
![2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate](/img/structure/B13762804.png)
